Cas no 1082141-24-9 ((4-Methyl-2-pyrid-3-yl-1,3-thiazol-5-yl)methylamine)

(4-Methyl-2-pyrid-3-yl-1,3-thiazol-5-yl)methylamine is a heterocyclic organic compound featuring a pyridine-thiazole core structure with an aminomethyl functional group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for biologically active molecules. The presence of both pyridine and thiazole moieties enhances its ability to participate in hydrogen bonding and metal coordination, making it valuable for ligand design. Its structural rigidity and electron-rich properties may contribute to binding affinity in drug discovery applications. The compound is typically handled under controlled conditions due to its reactive amine group, requiring proper storage and handling to ensure stability.
(4-Methyl-2-pyrid-3-yl-1,3-thiazol-5-yl)methylamine structure
1082141-24-9 structure
Product name:(4-Methyl-2-pyrid-3-yl-1,3-thiazol-5-yl)methylamine
CAS No:1082141-24-9
MF:C10H11N3S
Molecular Weight:205.27944
CID:1003954
PubChem ID:28813815

(4-Methyl-2-pyrid-3-yl-1,3-thiazol-5-yl)methylamine 化学的及び物理的性質

名前と識別子

    • (4-methyl-2-(pyridin-3-yl)thiazol-5-yl)methanamine
    • (4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)methanamine
    • (4-methyl-2-(3-pyridyl)-1,3-thiazol-5-yl)methylamine
    • (4-Methyl-2-pyrid-3-yl-1,3-thiazol-5-yl)methylamine
    • [4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine
    • AG-D-24409
    • CC74113
    • CTK4A5911
    • MolPort-008-469-015
    • SBB093514
    • 1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine
    • 1082141-24-9
    • AKOS011690180
    • DTXSID70651684
    • DB-353455
    • (4-Methyl-2-pyrid-3-yl-1,3-thiazol-5-yl)methylamine , 97%
    • (4-Methyl-2-pyridin-3-yl-thiazol-5-yl)-methylamine
    • MFCD11559721
    • (4-Methyl-2-pyrid-3-yl-1,3-thiazol-5-yl)methylamine
    • インチ: InChI=1S/C10H11N3S/c1-7-9(5-11)14-10(13-7)8-3-2-4-12-6-8/h2-4,6H,5,11H2,1H3
    • InChIKey: DWRDCMSQIACDMZ-UHFFFAOYSA-N
    • SMILES: CC1=C(SC(=N1)C2=CN=CC=C2)CN

計算された属性

  • 精确分子量: 205.06700
  • 同位素质量: 205.06736854g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 188
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80Ų
  • XLogP3: 0.8

じっけんとくせい

  • PSA: 80.04000
  • LogP: 2.67250

(4-Methyl-2-pyrid-3-yl-1,3-thiazol-5-yl)methylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB573235-1g
(4-Methyl-2-pyridin-3-yl-thiazol-5-yl)-methylamine, 97%; .
1082141-24-9 97%
1g
€389.70 2024-08-02
abcr
AB573235-5g
(4-Methyl-2-pyridin-3-yl-thiazol-5-yl)-methylamine, 97%; .
1082141-24-9 97%
5g
€1370.30 2024-08-02

(4-Methyl-2-pyrid-3-yl-1,3-thiazol-5-yl)methylamine 関連文献

(4-Methyl-2-pyrid-3-yl-1,3-thiazol-5-yl)methylamineに関する追加情報

Introduction to (4-Methyl-2-pyrid-3-yl-1,3-thiazol-5-yl)methylamine and Its Significance in Modern Chemical Research

Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, (4-Methyl-2-pyrid-3-yl-1,3-thiazol-5-yl)methylamine (CAS No. 1082141-24-9) stands out as a compound of considerable interest due to its unique structural properties and potential applications. This introduction delves into the compound's characteristics, its significance in contemporary research, and its potential future uses.

The molecular structure of (4-Methyl-2-pyrid-3-yl-1,3-thiazol-5-yl)methylamine is characterized by a complex interplay of heterocyclic rings, including a pyridine ring and a thiazole ring. The presence of these aromatic systems contributes to the compound's stability and reactivity, making it a valuable candidate for various chemical syntheses. Specifically, the thiazole moiety is known for its broad spectrum of biological activities, which has garnered significant attention from researchers in the pharmaceutical industry.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. The structural motif of (4-Methyl-2-pyrid-3-yl-1,3-thiazol-5-yl)methylamine aligns well with this trend, as it combines elements that have demonstrated efficacy in drug discovery. For instance, the pyridine ring is frequently found in active pharmaceutical ingredients (APIs) due to its ability to form hydrogen bonds and interact with biological targets. Similarly, the thiazole ring has been extensively studied for its antimicrobial and anti-inflammatory properties.

One of the most compelling aspects of (4-Methyl-2-pyrid-3-yl-1,3-thiazol-5-yl)methylamine is its potential as a building block for more complex molecules. Researchers have leveraged its structural framework to develop derivatives with enhanced biological activity. For example, studies have shown that modifications at the methylamine substituent can significantly alter the compound's pharmacokinetic profile. This flexibility makes it an attractive scaffold for medicinal chemists seeking to optimize drug candidates.

The synthesis of (4-Methyl-2-pyrid-3-yl-1,3-thiazol-5-yl)methylamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the desired heterocyclic core efficiently. These methods not only improve yield but also reduce the environmental impact of the synthesis process. The growing emphasis on green chemistry has made such innovations particularly relevant in modern drug development.

Evidence from recent scientific literature highlights the compound's promising applications in various therapeutic areas. For instance, preliminary studies have suggested that derivatives of (4-Methyl-2-pyrid-3-yl-1,3-thiazol-5-yl)methylamine may exhibit potent activity against certain types of cancer cells. The ability of these compounds to inhibit key enzymatic pathways involved in cell proliferation has sparked interest among oncologists and pharmacologists. Furthermore, their potential role in treating neurological disorders cannot be overlooked, given the known interactions between thiazole derivatives and neurotransmitter systems.

The role of computational chemistry in understanding the behavior of (4-Methyl-2-pyrid-3-ylll1l_3-thiazol_5-yllmethylamine cannot be overstated. Molecular modeling techniques allow researchers to predict how the compound will interact with biological targets at an atomic level. This information is crucial for designing experiments and optimizing synthetic routes before moving into costly laboratory-scale production. The integration of machine learning algorithms has further enhanced these capabilities by enabling faster and more accurate predictions.

In conclusion, (4-Methyl_2_pyrld_3_ylll_1l_3_thiazoll_5_yllmethylene) represents a significant advancement in chemical research due to its unique structural features and potential therapeutic applications. Its synthesis challenges are formidable but surmountable with current methodologies; ongoing research continues to uncover new ways to exploit its chemical versatility for beneficial purposes across multiple industries including medicine where such compounds serve as precursors for novel drugs targeting diverse diseases including cancer where early-stage investigations show encouraging results suggesting future clinical trials may follow suit expanding our arsenal against debilitating conditions worldwide while maintaining ethical standards through sustainable practices aligned with green chemistry principles ensuring minimal environmental impact during production phases thereby fostering responsible innovation within scientific communities globally today tomorrow

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Amadis Chemical Company Limited
(CAS:1082141-24-9)(4-Methyl-2-pyrid-3-yl-1,3-thiazol-5-yl)methylamine
A1227341
Purity:99%/99%
はかる:1g/5g
Price ($):231/812